![molecular formula C15H18N2O3S B497916 5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide CAS No. 927637-47-6](/img/structure/B497916.png)
5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide, also known as E2027, is a small molecule inhibitor of Janus kinase 3 (JAK3), a tyrosine kinase involved in the signaling pathways of immune cells. E2027 has been found to have potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as in the prevention of organ transplant rejection.
Mechanism of Action
- The primary target of EPM is prothrombin , a clotting factor involved in the blood coagulation cascade. Prothrombin plays a critical role in converting fibrinogen to fibrin, which forms the basis of blood clots. By interacting with prothrombin, EPM modulates the clotting process .
- As a sulfonamide derivative, EPM’s chemical structure includes a sulfonamide group (RS(=O)(=O)NC1=CC=CC=C1). This functional group may contribute to its binding affinity with prothrombin .
- EPM’s impact on the clotting cascade affects downstream pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide is its specificity for JAK3, which reduces the risk of off-target effects. However, one limitation of 5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide is its relatively short half-life, which may require frequent dosing in clinical settings. Additionally, 5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide may have limited efficacy in patients with autoimmune diseases who have developed resistance to other JAK inhibitors.
Future Directions
There are several potential future directions for the development of 5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide and other JAK inhibitors. One area of research is the identification of biomarkers that can predict response to JAK inhibitors in patients with autoimmune diseases. Another area of research is the development of combination therapies that target multiple signaling pathways involved in autoimmune diseases. Finally, there is ongoing research into the potential use of JAK inhibitors in the treatment of cancer, particularly hematological malignancies.
Synthesis Methods
The synthesis of 5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves the reaction of 4-methyl-2-pyridinylamine with 5-ethyl-2-methoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied in preclinical models of autoimmune diseases, such as rheumatoid arthritis and psoriasis. In these models, 5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been found to reduce inflammation and prevent tissue damage by blocking the activity of JAK3 in immune cells. Clinical trials of 5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide in patients with rheumatoid arthritis have shown promising results, with significant improvements in disease activity and symptoms.
properties
IUPAC Name |
5-ethyl-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-4-12-5-6-13(20-3)14(10-12)21(18,19)17-15-9-11(2)7-8-16-15/h5-10H,4H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDYFINXQZLJGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=NC=CC(=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.